sodium;2-amino-3-[hydroxy-(2-hydroxy-3-octadec-9-enoyloxypropoxy)phosphoryl]oxypropanoate

Catalog No.
S3332473
CAS No.
326589-90-6
M.F
C24H45NNaO9P
M. Wt
545.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
sodium;2-amino-3-[hydroxy-(2-hydroxy-3-octadec-9-e...

CAS Number

326589-90-6

Product Name

sodium;2-amino-3-[hydroxy-(2-hydroxy-3-octadec-9-enoyloxypropoxy)phosphoryl]oxypropanoate

IUPAC Name

sodium;2-amino-3-[hydroxy-(2-hydroxy-3-octadec-9-enoyloxypropoxy)phosphoryl]oxypropanoate

Molecular Formula

C24H45NNaO9P

Molecular Weight

545.6 g/mol

InChI

InChI=1S/C24H46NO9P.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23(27)32-18-21(26)19-33-35(30,31)34-20-22(25)24(28)29;/h9-10,21-22,26H,2-8,11-20,25H2,1H3,(H,28,29)(H,30,31);/q;+1/p-1

InChI Key

ULNYNKJABITZRB-UHFFFAOYSA-M

SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCC(C(=O)[O-])N)O.[Na+]

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCC(C(=O)[O-])N)O.[Na+]

Phospholipid Vesicle Preparation

18:1 Lyso PS is a valuable tool for preparing phospholipid vesicles []. These vesicles are tiny spheres made of fatty molecules that mimic the structure of cell membranes. Scientists use them for various purposes, including studying membrane proteins, drug delivery systems, and model biological processes [].

Studying Cellular Signaling Pathways

Researchers have employed 18:1 Lyso PS to investigate the effects on specific signaling pathways within cells. One study focused on nerve growth factor (NGF)-induced mitogen-activated protein kinase (MAPK) and serine/threonine-protein kinase (Akt) signals []. These pathways are crucial for cell growth, survival, and differentiation. By incorporating 18:1 Lyso PS into the research, scientists gained insights into how this molecule might influence these vital cellular processes [].

Sodium 2-amino-3-[hydroxy-(2-hydroxy-3-octadec-9-enoyloxypropoxy)phosphoryl]oxypropanoate is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as amino, hydroxy, and phosphoryl moieties. This compound is part of a class of phosphonated amino acids that exhibit significant biological relevance due to their structural similarity to naturally occurring amino acids. The presence of hydroxy and octadecenoate groups suggests potential applications in biochemistry and pharmaceuticals, particularly in drug design and development.

Involving sodium 2-amino-3-[hydroxy-(2-hydroxy-3-octadec-9-enoyloxypropoxy)phosphoryl]oxypropanoate typically include:

  • Phosphorylation Reactions: The phosphoryl group can participate in reactions with alcohols or amines, leading to the formation of phosphonates or phosphoramidates.
  • Esterification: The hydroxy groups can react with carboxylic acids or activated esters to form esters, which may enhance the compound's solubility or bioactivity.
  • Nucleophilic Substitution: The amino group can act as a nucleophile in various substitution reactions, potentially leading to the formation of more complex derivatives.

These reactions are critical for modifying the compound for specific applications in medicinal chemistry.

Sodium 2-amino-3-[hydroxy-(2-hydroxy-3-octadec-9-enoyloxypropoxy)phosphoryl]oxypropanoate exhibits various biological activities. Compounds with similar structures often show:

  • Antimicrobial Properties: Phosphonated amino acids can inhibit bacterial growth, making them candidates for antibiotic development.
  • Neuroprotective Effects: Some phosphonated compounds have been shown to interact with neurotransmitter systems, potentially offering protective effects against neurodegenerative diseases.
  • Enzyme Inhibition: This compound may act as an inhibitor for specific enzymes involved in metabolic pathways, which could be beneficial for therapeutic interventions.

The synthesis of sodium 2-amino-3-[hydroxy-(2-hydroxy-3-octadec-9-enoyloxypropoxy)phosphoryl]oxypropanoate can be approached through several methods:

  • Phosphorylation of Amino Acids: Starting from a protected amino acid, phosphorylation can be achieved using phosphorus oxychloride or other phosphorylating agents under controlled conditions.
  • Solid Phase Synthesis: Utilizing solid-phase techniques allows for the stepwise assembly of the compound's structure, facilitating the introduction of various functional groups.
  • Coupling Reactions: Employing coupling agents such as DIC (N,N'-diisopropylcarbodiimide) enables the formation of peptide bonds between the amino acid and phosphonate moieties.

These methods require careful optimization to ensure high yields and purity.

Sodium 2-amino-3-[hydroxy-(2-hydroxy-3-octadec-9-enoyloxypropoxy)phosphoryl]oxypropanoate has potential applications in:

  • Pharmaceutical Development: Its structural features make it suitable for drug design, particularly in targeting specific enzymes or receptors.
  • Biotechnology: This compound can be used in the development of biosensors or as a component in biomaterials due to its biocompatibility.
  • Agricultural Chemistry: Its antimicrobial properties may be harnessed for developing new pesticides or herbicides.

Studies investigating the interactions of sodium 2-amino-3-[hydroxy-(2-hydroxy-3-octadec-9-enoyloxypropoxy)phosphoryl]oxypropanoate with biological systems are crucial. These studies typically focus on:

  • Binding Affinity: Measuring how well the compound binds to target proteins or receptors.
  • Cellular Uptake: Investigating how effectively the compound is absorbed by cells and its subsequent biological effects.
  • Mechanism of Action: Understanding how this compound influences cellular pathways or enzyme activity.

Such studies provide insights into its therapeutic potential and safety profile.

Sodium 2-amino-3-[hydroxy-(2-hydroxy-3-octadec-9-enoyloxypropoxy)phosphoryl]oxypropanoate shares structural similarities with several other compounds. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
2-Amino-3-phosphonopropionic acidContains a phosphonate groupKnown for its role in neurotransmission
2-Aminoethylphosphonic acidSimple phosphonic acid structureUsed as a plant growth regulator
L-Aspartic acid phosphateAmino acid with phosphate groupInvolved in metabolic processes

The uniqueness of sodium 2-amino-3-[hydroxy-(2-hydroxy-3-octadec-9-enoyloxypropoxy)phosphoryl]oxypropanoate lies in its complex structure that combines multiple functional groups, enhancing its potential applications compared to simpler analogs.

Dates

Last modified: 08-19-2023

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